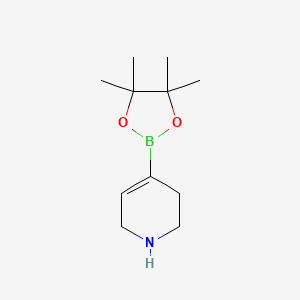

1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

描述

This compound features a tetrahydro-pyridine core fused with a cyclopropyl group and a dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position of the pyridine ring . Its partially saturated pyridine framework enhances stability while retaining reactivity for cross-coupling reactions, making it valuable in Suzuki-Miyaura couplings . The dioxaborolane group acts as a protected boronic acid, enabling controlled functionalization in organic synthesis.

属性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5,13H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPUNCFCQBDNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610802 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375853-82-0 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Palladium-Catalyzed Cross-Coupling Borylation

One of the most common and efficient methods involves palladium-catalyzed borylation of halogenated tetrahydropyridine derivatives using bis(pinacolato)diboron or related boron reagents.

- Catalysts and Ligands: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], palladium diacetate (Pd(OAc)2) with phosphine ligands such as S-Phos or dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane.

- Bases: Cesium fluoride (CsF), potassium phosphate (K3PO4), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3).

- Solvents: Mixtures of 1,4-dioxane, methanol, 1,2-dimethoxyethane (DME), and water.

- Conditions: Reactions are typically conducted under inert atmosphere (nitrogen or argon) at temperatures ranging from 80°C to 120°C, with reaction times from 0.5 to 5 hours. Microwave irradiation has been employed to accelerate the reaction.

| Parameter | Details |

|---|---|

| Starting Material | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (2.0 g, 6.55 mmol) |

| Coupling Partner | 2-bromo-1,5-dimethyl-1H-imidazole (1.13 g, 6.45 mmol) |

| Catalyst | Pd(PPh3)4 (73 mg, 0.064 mmol) |

| Base | CsF (2.9 g, 1.85 mmol) |

| Solvent | DME: Methanol (2:1, 30 mL) |

| Temperature | 100°C |

| Time | 5 hours |

| Atmosphere | Inert (Nitrogen) |

| Yield | 55% |

| Workup | Extraction with EtOAc and water, drying over Na2SO4, solvent removal, column chromatography |

This method yields the desired boronate ester intermediate as a yellow gum, suitable for further transformations.

Suzuki-Miyaura Cross-Coupling Using Boronate Ester

The prepared boronate ester can be further utilized in Suzuki-Miyaura cross-coupling reactions with various aryl or heteroaryl halides to form complex molecules. The reaction conditions are similar, involving palladium catalysts, bases, and mixed aqueous-organic solvents.

- Typical Conditions: Pd(OAc)2 or Pd(PPh3)4 as catalyst, K3PO4 or K2CO3 as base, 1,4-dioxane/water or DME/water as solvent, temperatures between 80°C and 120°C.

- Microwave Irradiation: Used to reduce reaction times significantly (e.g., 30-45 minutes at 110-120°C).

- Yields: Vary from moderate to high (40%-92%) depending on substrates and conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction rates and yields in the preparation of this compound and its derivatives.

- Example: Reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester with 4-bromo-6-fluoroquinoline in the presence of Pd(PPh3)4 and K2CO3 in 1,4-dioxane/water at 110°C for 30 minutes under nitrogen atmosphere yielded the coupled product in high purity, used directly for subsequent steps.

Alternative Catalysts and Conditions

- Pd(dppf)Cl2·CH2Cl2 (dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex) has been used with sodium carbonate in DME/water under microwave heating at 120°C for 45 minutes, yielding products in 40%-92% yields depending on substrates.

Summary Table of Representative Preparation Conditions

| Entry | Catalyst & Ligand | Base | Solvent(s) | Temp (°C) | Time | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh3)4 | CsF | DME:MeOH (2:1) | 100 | 5 h | N2 | 55 | Borylation of tert-butyl ester |

| 2 | Pd(OAc)2 + S-Phos | K3PO4 | 1,4-Dioxane:Water | 90 | Overnight | N2 | Not stated | Cross-coupling with indazole |

| 3 | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane:Water | 80 | Overnight | N2 | 71 | Cross-coupling with aryl bromide |

| 4 | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane:Water | 110 | 0.5 h (microwave) | N2 | Not stated | Microwave-assisted coupling |

| 5 | Pd(dppf)Cl2·CH2Cl2 | Na2CO3 | DME:Water | 120 | 0.75 h (microwave) | N2 | 40-92 | Microwave-assisted coupling |

Research Findings and Notes

- The use of pinacol boronate esters provides enhanced stability and ease of handling compared to boronic acids.

- The choice of base and solvent system critically affects the yield and purity of the product.

- Microwave-assisted protocols significantly reduce reaction times while maintaining or improving yields.

- Inert atmosphere is essential to prevent catalyst deactivation and side reactions.

- The boronate ester functionality in this compound enables its use as a versatile intermediate in the synthesis of complex heterocycles and pharmaceutical compounds.

化学反应分析

Types of Reactions

1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic ester and aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.

Bases: Such as potassium acetate or sodium carbonate.

Solvents: Typically organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Alcohols: From oxidation of the boronic ester.

Substituted Pyridines: From nucleophilic substitution reactions.

科学研究应用

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. It facilitates the formation of complex molecules through cross-coupling reactions such as Suzuki coupling. This reaction is particularly valuable for synthesizing biaryl compounds and other complex organic structures.

Case Study: Suzuki Coupling Reactions

In a study involving the synthesis of novel imidazopyridine derivatives, 1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was utilized as a boronic acid pinacol ester. The resulting compounds exhibited potent biological activity against GSK-3β with IC50 values in the nanomolar range .

Pharmaceutical Development

This compound plays a crucial role in the synthesis of various pharmaceutical intermediates. Its ability to enhance efficiency in drug discovery processes makes it a valuable asset in medicinal chemistry.

Example: GSK-3β Inhibitors

Recent research highlighted its application in developing GSK-3β inhibitors. Compounds synthesized using this boronic ester demonstrated significant inhibitory activity against GSK-3β and were evaluated for their potential therapeutic effects .

Material Science

In material science, this compound is used to develop advanced materials. Its incorporation into polymer matrices can enhance the properties of materials used in electronics and coatings.

Application in Polymer Development

The compound has been investigated for creating polymers with improved electrical and thermal properties. By modifying polymer structures with this compound, researchers have achieved materials that exhibit enhanced performance characteristics suitable for electronic applications .

Agricultural Chemistry

The compound finds application in formulating agrochemicals. Its role in designing effective pesticides and herbicides contributes to advancements in agricultural practices.

Development of Agrochemicals

Research indicates that derivatives of this compound can improve the efficacy of agrochemical formulations by enhancing the bioavailability and stability of active ingredients . This leads to more effective pest management strategies.

Analytical Chemistry

In analytical chemistry, this compound is utilized to improve detection and quantification methods for various compounds.

Enhancements in Analytical Methods

The incorporation of this chemical into analytical techniques has been shown to enhance sensitivity and specificity in detecting trace levels of substances in complex matrices . This capability is essential for quality control and research analysis across multiple industries.

Summary Table of Applications

| Application Area | Description | Notable Case Studies/Examples |

|---|---|---|

| Organic Synthesis | Building block for complex molecule formation via cross-coupling reactions | Synthesis of novel imidazopyridines |

| Pharmaceutical Development | Synthesis of pharmaceutical intermediates enhancing drug discovery efficiency | Development of GSK-3β inhibitors |

| Material Science | Development of advanced materials with improved properties | Polymers for electronics and coatings |

| Agricultural Chemistry | Formulation of effective pesticides and herbicides | Enhanced bioavailability in agrochemical formulations |

| Analytical Chemistry | Improvement of analytical methods for detection and quantification | Enhanced sensitivity in trace detection |

作用机制

The mechanism by which 1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond .

相似化合物的比较

Data Tables

Table 1: Key Physical and Chemical Properties

Research Findings and Trends

- Reactivity Trends : Electron-withdrawing groups (e.g., -CF₃) enhance boron’s electrophilicity, accelerating transmetallation in cross-couplings . Steric hindrance from fused rings (e.g., pyrrolo-pyridines) reduces reaction rates .

- Stability : Tetrahydro-pyridine derivatives exhibit improved thermal stability compared to unsaturated analogs, facilitating storage and handling .

- Emerging Applications : Boronate esters are increasingly used in fluorescent probes (e.g., H₂O₂ detection) due to their selective peroxide reactivity .

生物活性

1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a tetrahydropyridine ring substituted with a dioxaborolane moiety. This unique structure may contribute to its biological properties.

Anticancer Potential

Research indicates that derivatives of tetrahydropyridine compounds exhibit notable anticancer activity. For instance:

- Cell Proliferation Inhibition : Certain derivatives have shown IC50 values in the nanomolar range against various cancer cell lines. For example, a related compound demonstrated an IC50 of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while showing significantly less effect on non-cancerous cells (MCF10A), indicating a promising therapeutic window .

- Metastasis Inhibition : In vivo studies have demonstrated that specific tetrahydropyridine derivatives can inhibit lung metastasis in TNBC models more effectively than established treatments like TAE226. This suggests that these compounds could be beneficial in targeting metastatic cancer .

Antibacterial Activity

Compounds similar to this compound have been evaluated for antibacterial properties:

- Gram-positive Bacteria : Studies have shown that certain derivatives exhibit strong antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .

Case Study 1: Anticancer Activity Assessment

A study focused on the anticancer effects of tetrahydropyridine derivatives was conducted using MDA-MB-231 cells. The results indicated:

| Treatment | IC50 (μM) | Effect on Non-Cancer Cells | Metastasis Inhibition |

|---|---|---|---|

| Compound A | 0.126 | 19-fold less | Yes |

| TAE226 | - | - | Moderate |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

Case Study 2: Antibacterial Efficacy

In another study evaluating antibacterial properties:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Derivative B | S. aureus | 0.5 |

| Derivative C | Enterococcus faecalis | 0.75 |

The data indicates a robust antibacterial profile for derivatives of this class of compounds.

The precise mechanisms through which these compounds exert their biological effects remain under investigation. However, it is hypothesized that the dioxaborolane group may play a crucial role in modulating biological interactions due to its ability to form reversible covalent bonds with biomolecules.

常见问题

Q. What are the optimal synthetic routes for preparing 1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how are intermediates purified?

Methodological Answer: The synthesis typically involves a palladium-catalyzed borylation of a halogenated tetrahydro-pyridine precursor (e.g., 4-bromo-1,2,3,6-tetrahydropyridine) with bis(pinacolato)diboron [(Bpin)₂]. Key steps include:

- Reaction conditions : Use Pd(dppf)Cl₂ (1–5 mol%) as a catalyst, KOAc as a base, and anhydrous DMF at 80–100°C under nitrogen .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol) isolates the boronic ester. Yield optimization (50–70%) requires strict anhydrous conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

Methodological Answer:

- ¹H NMR : Look for signals corresponding to the tetrahydropyridine ring (δ 1.5–2.5 ppm, multiplet for CH₂ groups) and the dioxaborolane moiety (δ 1.2–1.3 ppm, singlet for four methyl groups) .

- ¹³C NMR : Peaks at δ 80–85 ppm (B-O carbons) and δ 25–30 ppm (methyl carbons of dioxaborolane) confirm the boronic ester .

- HRMS : Exact mass matching [M+H]⁺ or [M+Na]⁺ ions (e.g., calculated for C₁₄H₂₃BNO₂: 256.1824) validates molecular identity .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions, and what factors influence its reactivity?

Methodological Answer:

Q. What are the stability challenges of this compound under varying storage and reaction conditions?

Methodological Answer:

- Storage : Store at –20°C under argon. Decomposition (via hydrolysis of the boronic ester) occurs rapidly in humid environments, detected by ¹H NMR (disappearance of δ 1.2–1.3 ppm signals) .

- Thermal stability : Decomposes above 150°C (TGA data), releasing pinacol and forming boron oxides. Avoid reflux in high-boiling solvents like DMSO .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

- Yield discrepancies : Trace moisture or oxygen during synthesis lowers yields. Use Schlenk-line techniques for reproducibility .

- NMR variations : Solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration affect chemical shifts. Compare data with structurally analogous compounds (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, δ 8.5 ppm for pyridine protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。